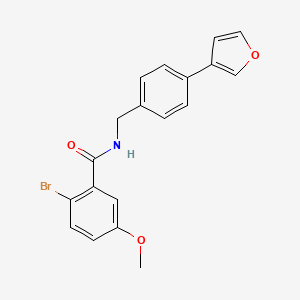

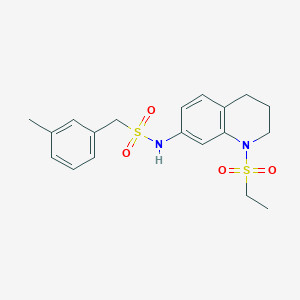

![molecular formula C19H16N2O2S B2514155 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate CAS No. 1396890-64-4](/img/structure/B2514155.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate is a derivative of benzothiazole and azetidinone, which are heterocyclic compounds known for their biological activities. The benzothiazole moiety is a fused ring system consisting of a benzene ring and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The azetidinone, also known as a β-lactam, is a four-membered ring containing a nitrogen atom. These structural features are important for the compound's chemical properties and biological activities.

Synthesis Analysis

The synthesis of related azetidin-2-one derivatives has been reported through the condensation of various nucleophiles with aldehydes or ketones. In one study, azetidin-2-ones were synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives . Another approach involved the synthesis of azetidin-2-one derivatives incorporating a pyrazole moiety by condensation with 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde . These methods typically involve the formation of an intermediate Schiff's base followed by cyclization to form the azetidinone ring.

Molecular Structure Analysis

The molecular structure of benzothiazole and azetidinone derivatives is characterized by analytical and spectral methods, including IR, NMR (1H, 13C, COSY, HSQC), and mass spectrometry (SALDI-MS) . These techniques confirm the presence of the characteristic functional groups and the overall molecular framework. The structural features of these compounds are crucial for their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole and azetidinone derivatives is influenced by the presence of the heterocyclic rings. The azetidinone ring, in particular, is reactive due to ring strain and the presence of the lactam carbonyl group, which can participate in various chemical reactions. The synthesis of these compounds often involves nucleophilic addition to the carbonyl group followed by ring closure to form the azetidinone ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point and thermal stability, can be determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG). For example, a related thiazolylazo reagent was found to have a melting point of 159.7 °C and an enthalpy of fusion of 28.0 kJ mol^-1 . The thermal decomposition of such compounds can be studied under different atmospheres (air or nitrogen), and the evolved gases can be analyzed using FTIR spectroscopy . The pKa values, which indicate the acidity or basicity of a compound, can also be determined using spectroscopic methods .

科学的研究の応用

Antimicrobial Properties

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate and its derivatives have been explored for their antimicrobial properties. Studies have shown that these compounds possess moderate activities against a range of Gram-positive and Gram-negative bacterial strains. Notably, certain derivatives with methoxyphenyl or ethoxyphenyl groups on the β-lactam ring exhibited enhanced antimalarial potency. Moreover, these compounds showed potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018).

Antifungal and Antibacterial Applications

Azetidin-2-ones derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate have demonstrated moderate to good antifungal and antibacterial inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. These findings highlight the potential of these compounds in addressing antimicrobial resistance issues (Gilani et al., 2016).

Applications in Corrosion Inhibition

Derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate have been identified as efficient corrosion inhibitors. Studies involving oil-well tubular steel in hydrochloric acid solutions found that these compounds significantly increased corrosion inhibition efficiency. The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm, indicating their effectiveness in protecting metal surfaces from corrosion (Yadav et al., 2015).

Neuroprotective Activity

Certain triazolbenzo[d]thiazole derivatives synthesized from 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate-related compounds have shown significant neuroprotective activity. These findings are particularly relevant in the study of neurodegenerative diseases and suggest potential therapeutic applications for these compounds (Avila et al., 2012).

Antioxidant Properties

Some derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate have been explored for their antioxidant properties. In vitro studies indicated potent antioxidant activity, which could be valuable in the development of treatments for oxidative stress-related diseases (Jaishree et al., 2012).

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets, leading to changes in the cellular processes of the pathogen . For instance, they can inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been associated with the disruption of cell wall biosynthesis in mycobacterium tuberculosis by inhibiting the dpre1 enzyme . This inhibition can lead to downstream effects such as the death of the bacteria.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They can disrupt the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria .

特性

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-18(11-10-14-6-2-1-3-7-14)23-15-12-21(13-15)19-20-16-8-4-5-9-17(16)24-19/h1-11,15H,12-13H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAZZYOJUWRKLN-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

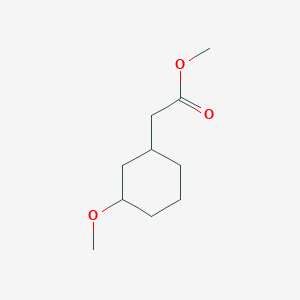

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)

![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2514075.png)

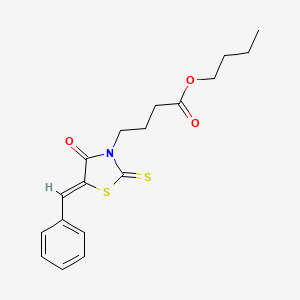

![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)

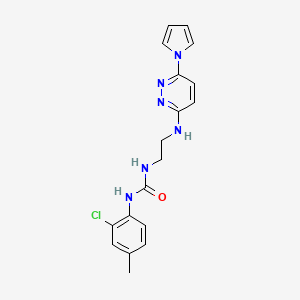

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)

![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)

![N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2514089.png)

![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)